molecular formula C22H25ClN2O3 B11491533 Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11491533
M. Wt: 400.9 g/mol
InChI Key: MZFZEXXNRWTPTD-UHFFFAOYSA-N
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Description

Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl and Chlorophenyl Groups: These groups are introduced via substitution reactions, often using reagents like phenylmagnesium bromide and 4-chloroaniline.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the synthesis in a stepwise manner.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
  • Ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group may confer unique binding properties and biological activity compared to its fluorinated or brominated analogs.
  • Pharmacokinetics : Differences in absorption, distribution, metabolism, and excretion profiles.

This detailed overview provides a comprehensive understanding of Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-21(27)22(17-6-4-3-5-7-17)12-14-25(15-13-22)16-20(26)24-19-10-8-18(23)9-11-19/h3-11H,2,12-16H2,1H3,(H,24,26)

InChI Key

MZFZEXXNRWTPTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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